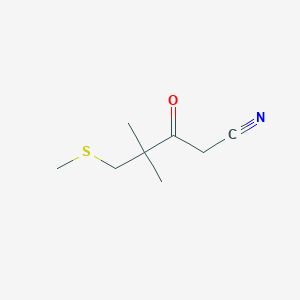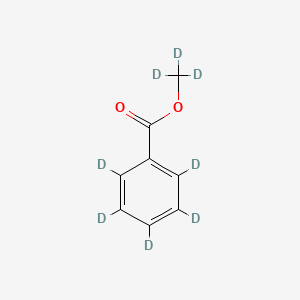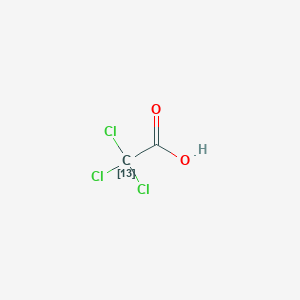
Glyceryltri(octadecanoat-18,18,18-d3)
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Glyceryl tri(octadecanoate-18,18,18-d3) is C57H105D3O6. The molecular weight is 900.54 g/mol . The IUPAC name is 2,3-bis (18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of Glyceryl tri(octadecanoate-18,18,18-d3) include a molecular weight of 900.5 g/mol . It has a XLogP3-AA value of 25.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 56 rotatable bonds . The exact mass and monoisotopic mass are 899.88673194 g/mol .Wissenschaftliche Forschungsanwendungen
Studien zum Lipidstoffwechsel
Glyceryltri(octadecanoat-18,18,18-d3) wird in der Untersuchung des Lipidstoffwechsels eingesetzt. Die deuterierten Atome ermöglichen die Verfolgung der Stoffwechselwege von Lipiden in lebenden Organismen. Dies kann Einblicke in die Verarbeitung und Speicherung von Lipiden liefern, was für das Verständnis von Erkrankungen wie Fettleibigkeit und metabolischem Syndrom entscheidend ist .
Molekularbiologische Forschung
In der Molekularbiologie dient diese Verbindung als stabile Isotopenmarkierung. Sie wird verwendet, um Moleküle in Zellen zu markieren und Forschern zu helfen, die Synthese und den Abbau von Lipiden innerhalb zellulärer Strukturen zu verfolgen. Dies trägt zur Aufklärung der Rolle von Lipiden bei der Dynamik der Zellmembran und der Signalübertragung bei .
Biochemische Experimente
Biochemiker verwenden Glyceryltri(octadecanoat-18,18,18-d3), um die Enzymkinetik und Lipidinteraktionen zu untersuchen. Die Deuteriumatome bieten eine nicht-radioaktive Markierungsmethode, die mittels Massenspektrometrie detektiert werden kann und eine sichere und präzise Methode zur Überwachung biochemischer Reaktionen bietet .
Ernährungswissenschaft
In der Ernährungswissenschaft hilft diese Verbindung bei der Untersuchung der Fettverdauung und -aufnahme. Durch die Verfolgung der deuterierten Lipide durch den Verdauungstrakt können Forscher beurteilen, wie verschiedene Fette vom Körper verarbeitet und genutzt werden, was für Ernährungsempfehlungen wichtig ist .
Pharmazeutische Entwicklung
Die Pharmaindustrie verwendet Glyceryltri(octadecanoat-18,18,18-d3) bei der Entwicklung lipidbasierter Arzneistoff-Abgabesysteme. Seine stabile Isotopenmarkierung stellt sicher, dass das Schicksal des Arzneimittels durch verschiedene Phasen der Prüfung und des Stoffwechsels verfolgt werden kann .
Kosmetik- und Hautpflegeforschung
In der Kosmetik wird diese Verbindung verwendet, um die Absorption und Wirksamkeit lipidhaltiger Hautpflegeprodukte zu untersuchen. Die deuterierten Lipide können auf der Haut verfolgt werden und liefern Daten darüber, wie gut diese Produkte in die Haut eindringen und mit Hautzellen interagieren .
Umweltwissenschaften
Umweltwissenschaftler verwenden es, um den biologischen Abbau von Lipiden in Ökosystemen zu verstehen. Durch die Verfolgung der deuterierten Verbindung in Umweltproben können sie den Abbau und die Assimilation von Lipiden in verschiedenen Umweltkontexten untersuchen .
Materialwissenschaften
Schließlich kann Glyceryltri(octadecanoat-18,18,18-d3) in der Materialwissenschaft verwendet werden, um Lipiddoppelschichten oder -membranen für die Untersuchung der Materialeigenschaften zu erzeugen. Diese Modelle können Zellmembranen nachahmen und so die Untersuchung von Wechselwirkungen mit verschiedenen Substanzen ermöglichen .
Eigenschaften
IUPAC Name |
2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-76-2 | |
| Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



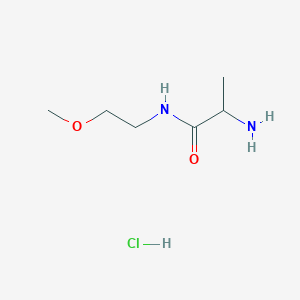
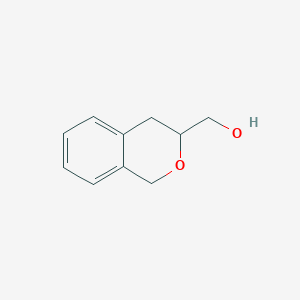
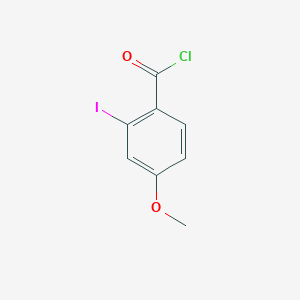
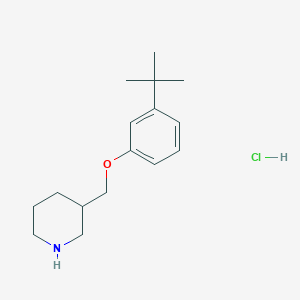
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
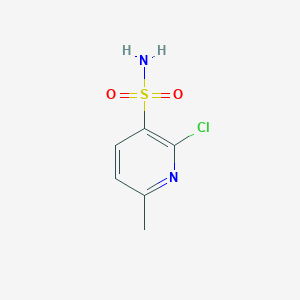
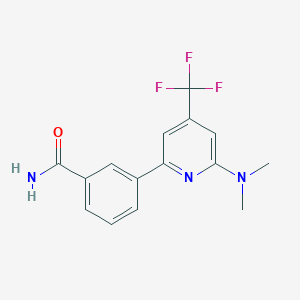
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
